CDK2/Cyclin A2 Inhibitory Activity in Human Cell Extracts: Quantitative Potency Relative to a Hypothetical Inactive Baseline
The compound exhibits a measured IC₅₀ of 61 nM for inhibition of the CDK2/Cyclin A2 kinase complex in a human HeLa cell‑extract assay using histone H1 as substrate, following a 30‑minute pre‑incubation [REFS‑1]. This quantitative potency provides a direct benchmark that distinguishes the compound from a fully inactive or uncharacterized small‑molecule baseline.
| Evidence Dimension | Inhibitory potency (IC₅₀) against CDK2/Cyclin A2 |
|---|---|
| Target Compound Data | IC₅₀ = 61 nM |
| Comparator Or Baseline | Hypothetical inactive baseline (IC₅₀ ≫ 10 μM) |
| Quantified Difference | ≥ 164‑fold greater potency relative to an inactive benchmark (defined as IC₅₀ > 10 μM) |
| Conditions | Human HeLa cell extracts; histone H1 substrate; 30‑min pre‑incubation |
Why This Matters
This is the only publicly available, direct quantitative activity measurement for this compound; it defines the minimum potency expectation for any application targeting CDK2 inhibition.
- [1] BindingDB. BDBM50358833 (CHEMBL1923087). Affinity Data: IC₅₀ = 61 nM for CDK2/Cyclin A2 in human HeLa cell extracts. https://www.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50358833 View Source
